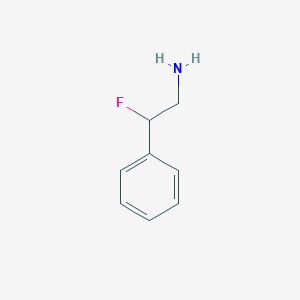
2-Fluoro-2-phenylethan-1-amine
説明
2-Fluoro-2-phenylethan-1-amine is a chemical compound with the IUPAC name 2-fluoro-2-phenylethanamine . It is used in various chemical reactions and has a molecular weight of 139.17 .
Molecular Structure Analysis
The molecular formula of this compound is C8H10FN . The InChI code is 1S/C8H10FN/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H,6,10H2 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.科学的研究の応用
Chiral Derivatizing Agent
2-Fluoro-2-phenyl-1-aminoethane has been synthesized from styrene and used as a chiral derivatizing agent. The enantiomers of this compound have been separated, and their absolute configurations determined, demonstrating its utility in stereochemistry (Hamman, 1989).
Synthesis of Fluoroindoles and Difluoroindolines
This compound serves as a precursor in the synthesis of 3-fluoroindoles and 3,3-difluoroindolines. A Pd-catalyzed direct C–H/N–H coupling method has been developed, demonstrating the compound's relevance in creating complex organic structures (Lanfei Zhang et al., 2021).
Optical Resolution and Silicon Compounds
In the field of organosilicon chemistry, 2-Fluoro-2-phenylethan-1-amine has been used for the optical resolution and epimerization of Fluorosilane. This showcases its role in producing optically active silicon compounds, important in materials science (Kawachi et al., 1999).
Enantiopure Resolution Reagent
It has been used to make (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a synthetic, enantiopure chiral resolution reagent. This compound reacts with a variety of α-chiral primary and secondary amines, proving useful in analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
Derivatization Reagent in Wine Analysis
In the field of food chemistry, a derivatization reagent structurally related to this compound has been developed for the determination of biogenic amines in wines. This demonstrates its application in ensuring food safety and quality (Jastrzębska et al., 2016).
Vasorelaxant Effects Study
1-Nitro-2-phenylethane, a related compound, has been studied for its vasorelaxant effects, revealing its potential in understanding vascular biology and possibly contributing to medical research (Brito et al., 2013).
Safety and Hazards
2-Fluoro-2-phenylethan-1-amine is classified as a dangerous substance. The hazard statements include H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
The primary target of 2-Fluoro-2-phenylethan-1-amine is the trace amine-associated receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor expressed in the brain and known to influence monoamine neurotransmission .
Mode of Action
This compound, similar to phenethylamine, regulates monoamine neurotransmission by binding to TAAR1 and inhibiting the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction leads to changes in the concentration of monoamines in the synaptic cleft, affecting neuronal communication.
Biochemical Pathways
The compound affects the monoamine neurotransmission pathway. It is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . The inhibition of VMAT2 by the compound prevents the transport of monoamines into synaptic vesicles, leading to an increase in the concentration of monoamines in the synaptic cleft .
Pharmacokinetics
It is known that phenethylamine, a similar compound, is primarily metabolized by monoamine oxidase b (mao-b) and then aldehyde dehydrogenase (aldh), which converts it to phenylacetic acid . This suggests that this compound may have similar ADME properties. For significant concentrations to reach the brain, the dosage must be higher than for other methods of administration .
Result of Action
The binding of this compound to TAAR1 and the subsequent inhibition of VMAT2 lead to an increase in the concentration of monoamines in the synaptic cleft . This can result in increased neuronal communication and stimulation of the central nervous system.
特性
IUPAC Name |
2-fluoro-2-phenylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H,6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBAGEDGPDCSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55601-20-2 | |
| Record name | 2-fluoro-2-phenylethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


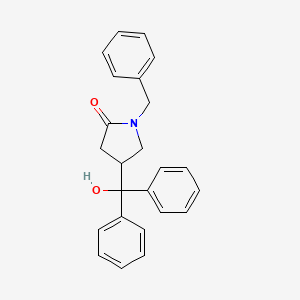
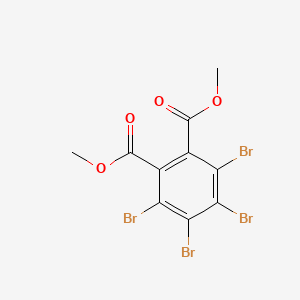
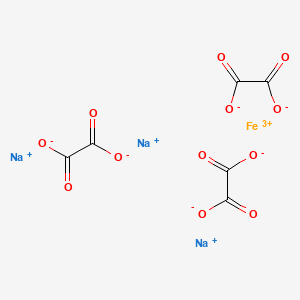
![4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B3271831.png)
![2-Bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B3271839.png)
![Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3271846.png)
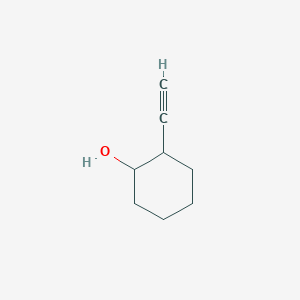
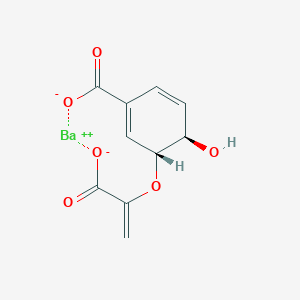
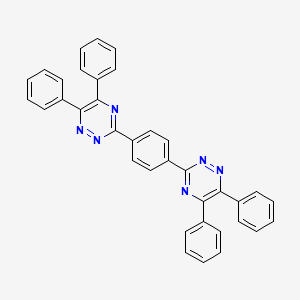
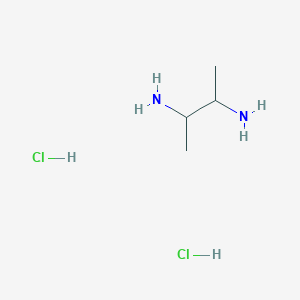
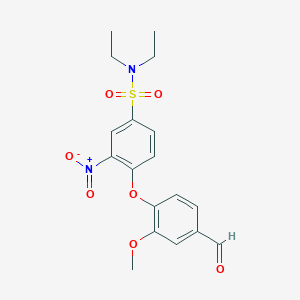
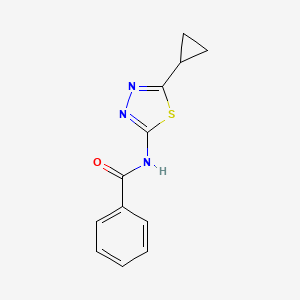
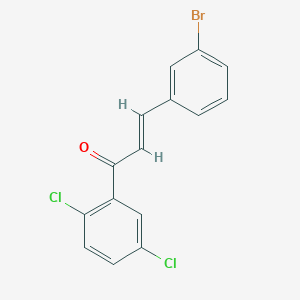
![N-[8-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B3271912.png)
